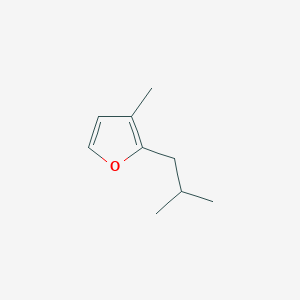
3-Methyl-2-(2-methylpropyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(2-methylpropyl)furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(2-methylpropyl)furan can be achieved through several methods. One common approach involves the alkylation of 3-methylfuran with 2-methylpropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the furan ring, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes using metal catalysts such as palladium or nickel. These catalysts can enhance the efficiency and selectivity of the reaction, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(2-methylpropyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furans and other substituted derivatives.
Scientific Research Applications
3-Methyl-2-(2-methylpropyl)furan has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(2-methylpropyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s furan ring structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler furan derivative with similar chemical properties.
2,5-Dimethylfuran: Another furan derivative with two methyl groups, known for its potential as a biofuel.
Furfural: An aldehyde derivative of furan, widely used in the chemical industry.
Uniqueness
3-Methyl-2-(2-methylpropyl)furan stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its branched alkyl group can influence its reactivity and interactions, making it distinct from other furan derivatives.
Properties
CAS No. |
87773-66-8 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3-methyl-2-(2-methylpropyl)furan |
InChI |
InChI=1S/C9H14O/c1-7(2)6-9-8(3)4-5-10-9/h4-5,7H,6H2,1-3H3 |
InChI Key |
YDLMQUUAXXAXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


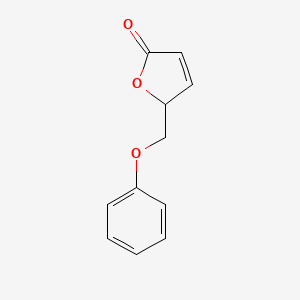
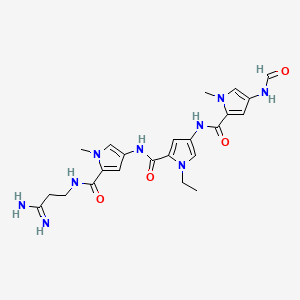
![3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14410139.png)
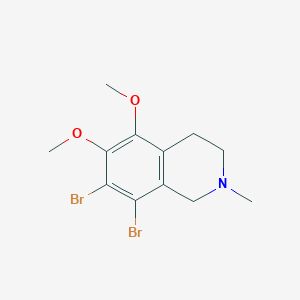
![Propanedinitrile, [bis(propylthio)methylene]-](/img/structure/B14410153.png)

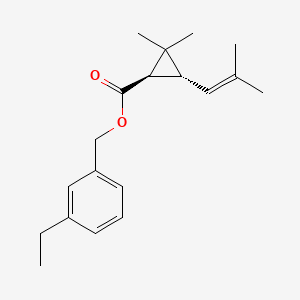
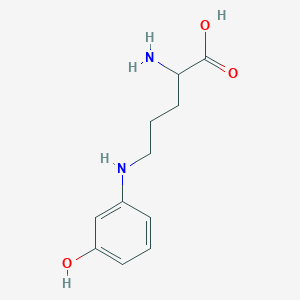
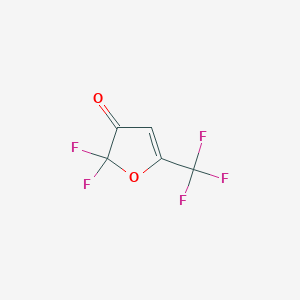
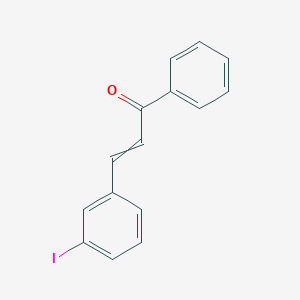
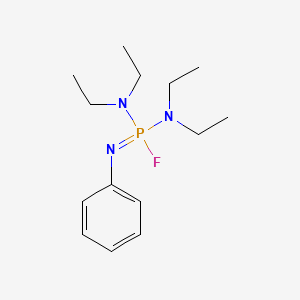
![L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]-](/img/structure/B14410200.png)
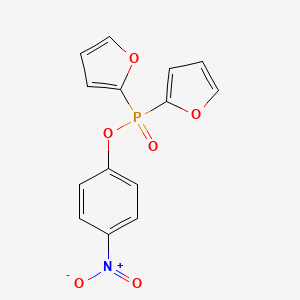
![8-Chloro-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14410214.png)
